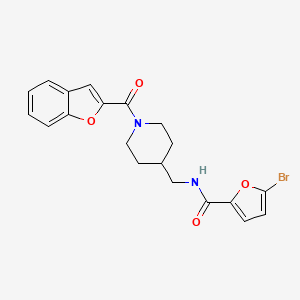
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H19BrN2O4 and its molecular weight is 431.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a benzofuran moiety with a piperidine ring and a brominated furan carboxamide, which may contribute to its biological activities.
The compound's IUPAC name is N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide, and it has the following chemical structure:
This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity and reactivity.
Biological Activity Overview
Research indicates that compounds featuring benzofuran and piperidine structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. The specific biological activities of this compound have been explored through various studies.
Anti-inflammatory Activity
A study involving benzofuran derivatives showed significant anti-inflammatory properties. For instance, related compounds were tested on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrating that certain derivatives inhibited nitric oxide (NO) generation effectively:
| Compound | NO Generation (IC50, μM) |
|---|---|
| 16 | 5.28 |
| 5 | 14.12 |
| 6 | 34.24 |
This data suggests that the presence of specific substituents in the benzofuran-piperidine hybrids enhances their anti-inflammatory efficacy .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been documented. In vitro studies have shown that some compounds exhibit selective cytotoxicity against various human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.12 |
| SGC7901 | 2.75 |
These findings highlight the potential of this compound as a lead compound in cancer therapy .
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may facilitate binding to these targets, while the piperidine and brominated furan components contribute to the overall biological activity.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique brominated furan group, which may enhance its reactivity and specificity towards biological targets.
Similar Compounds
| Compound Name | Activity Type |
|---|---|
| N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide | Anti-inflammatory |
| N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide | Anticancer |
| N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide | Antibacterial |
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-18-6-5-16(27-18)19(24)22-12-13-7-9-23(10-8-13)20(25)17-11-14-3-1-2-4-15(14)26-17/h1-6,11,13H,7-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPUCNKGWXDAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














